2-Chloro-1-(1,2,3-thiadiazol-4-YL)ethan-1-one
Description
“2-Chloro-1-(1,2,3-thiadiazol-4-YL)ethan-1-one” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . It is related to a series of compounds that have been synthesized for various purposes, including as potential antimicrobial agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “this compound”, often involves the reaction of hydrazonoyl halides with other compounds. For example, one method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “this compound” and related compounds can be analyzed using various spectroscopic methods, including UV, FT-IR, 13C-NMR, and 1H-NMR . These methods can provide information about the compound’s geometry and physiochemical properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds can be complex. For instance, the formation of 1,3,4-thiadiazoles can occur via reactions of hydrazonoyl halides with various compounds, such as potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Future Directions
The future research directions for “2-Chloro-1-(1,2,3-thiadiazol-4-YL)ethan-1-one” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, their antimicrobial activity could be further investigated against a wider range of microorganisms . Additionally, their potential as anticancer agents could be explored further .
Properties
IUPAC Name |
2-chloro-1-(thiadiazol-4-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-1-4(8)3-2-9-7-6-3/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNPDQFKFEFFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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